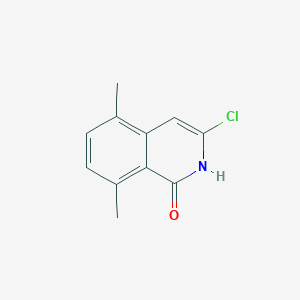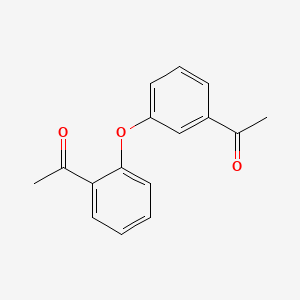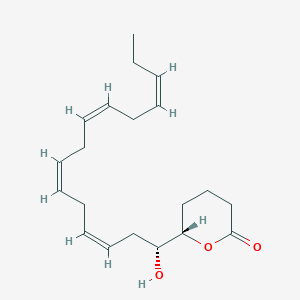
(+/-)5,6-DiHETE Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)5,6-DiHETE Lactone is a lactone form of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid. It is a metabolite derived from eicosapentaenoic acid through the cytochrome P450-catalyzed epoxidation pathway, followed by conversion to vicinal diols by epoxide hydrolases . This compound has been studied for its potential biological activities, including its role in vascular health and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)5,6-DiHETE Lactone typically involves the epoxidation of eicosapentaenoic acid, followed by hydrolysis to form the vicinal diols, and subsequent lactonization to yield the lactone . The reaction conditions often include the use of cytochrome P450 enzymes for the epoxidation step and specific epoxide hydrolases for the hydrolysis step .
Industrial Production Methods
The use of bioreactors and optimized enzyme conditions would be essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
(+/-)5,6-DiHETE Lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxylipins.
Reduction: Reduction reactions can convert the lactone back to its diol form.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include different oxylipins, diols, and substituted derivatives of the original compound .
Scientific Research Applications
(+/-)5,6-DiHETE Lactone has several scientific research applications:
Mechanism of Action
The mechanism of action of (+/-)5,6-DiHETE Lactone involves its interaction with specific molecular targets and pathways:
G-protein-coupled receptor-phospholipase C-inositol trisphosphate signaling pathway: This pathway mediates the vasodilatory effects of the compound by activating calcium-dependent potassium flux.
Transient receptor potential vanilloid 4 channels: The compound acts as an antagonist to these channels, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Epoxyeicosatetraenoic acid: A precursor to (+/-)5,6-DiHETE Lactone, involved in similar biological pathways.
5,6-Dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid: The diol form of the compound, with similar but distinct biological activities.
Uniqueness
This compound is unique due to its lactone structure, which allows for specific interactions with biological targets and provides distinct biological activities compared to its diol and epoxide counterparts .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6S)-6-[(1R,3Z,6Z,9Z,12Z)-1-hydroxypentadeca-3,6,9,12-tetraenyl]oxan-2-one |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h3-4,6-7,9-10,12-13,18-19,21H,2,5,8,11,14-17H2,1H3/b4-3-,7-6-,10-9-,13-12-/t18-,19+/m1/s1 |
InChI Key |
HMMBXEDQZSAPEQ-CLQAUIESSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCCC(=O)O1)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C1CCCC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


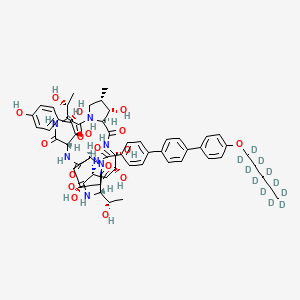
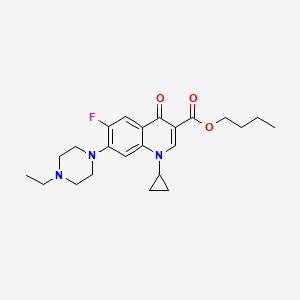
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
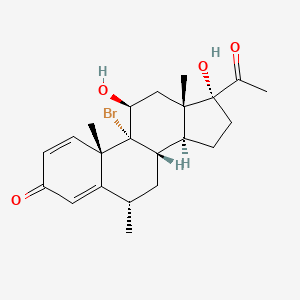
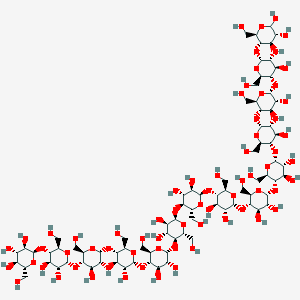
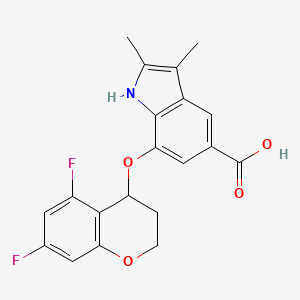
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
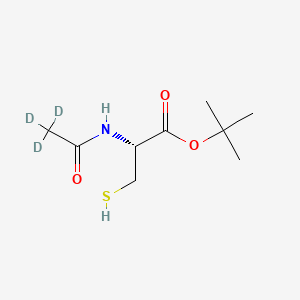
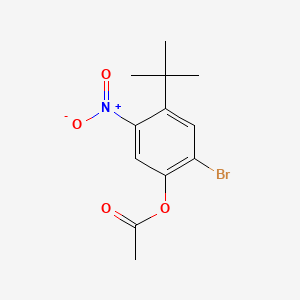
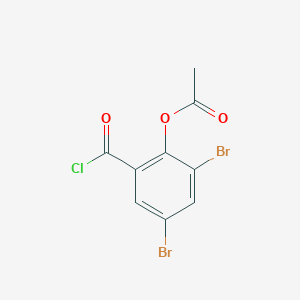
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
